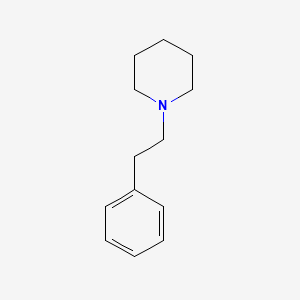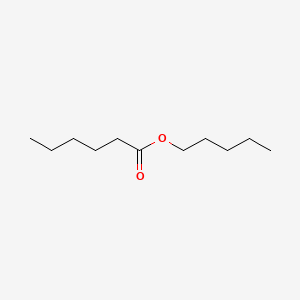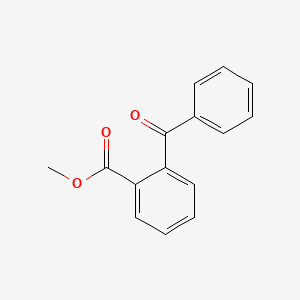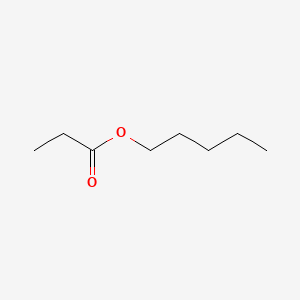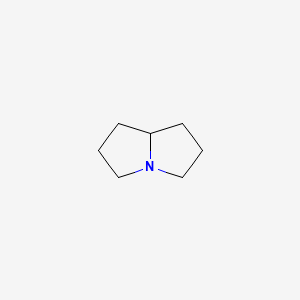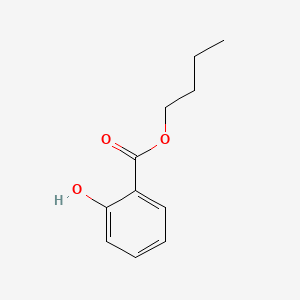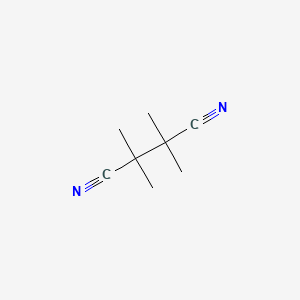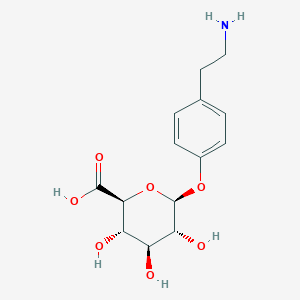
Tyramine glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyramine glucuronide belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Tyramine glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Tyramine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Applications De Recherche Scientifique
Metabolomics and Network Pharmacology : Tyramine glucuronide is identified as a significant metabolite in high-throughput metabolomics studies. For instance, in research on Yang Huang syndrome, tyramine glucuronide was among the metabolites affected and reversed by geniposide treatment, revealing its potential role in disease pathogenesis and therapeutic effects (Fang et al., 2020).
Electrochemical Detection : In another study, tyramine's detection was improved using electroactive dye polymer toluidine blue, highlighting its importance in measuring tyramine levels in various contexts (Chakkarapani & Brandl, 2022).
PET Imaging for Personalized Therapy : A study developed a radioactive beta-glucuronidase activity-based trapping probe for PET imaging, using 124I-tyramine-conjugated difluoromethylphenol beta-glucuronide. This application is significant for personalized glucuronide prodrug cancer therapy (Su et al., 2014).
Plant Defense Mechanisms : Tyramine glucuronide has been identified in various Citrus plants, indicating its role in plant defense pathways against biotic stress (Servillo et al., 2017).
Antimicrobial and Antioxidant Properties : Research has explored the potential of tyramine derivatives in inhibiting microbial growth and enhancing antioxidant properties, which is significant for food safety and pharmaceutical applications (Siddiqui et al., 2016; Lu et al., 2017).
Biosensors for Food Safety : The development of biosensors for detecting tyramine levels in food samples is another area of interest, demonstrating the importance of monitoring tyramine for food safety and quality (Calvo-Pérez et al., 2013; Erdogan et al., 2021).
Rheumatoid Arthritis Treatment : Injectable hyaluronic acid-tyramine hydrogels have been developed for the treatment of rheumatoid arthritis, showcasing tyramine's therapeutic potential (Kim et al., 2011).
Pharmacokinetics and Pharmacogenetics : A study investigated the highly variable pharmacokinetics of tyramine in humans, exploring the influence of genetic polymorphisms, which is crucial for understanding individual responses to tyramine exposure (Rafehi et al., 2019).
Propriétés
Numéro CAS |
27972-85-6 |
|---|---|
Nom du produit |
Tyramine glucuronide |
Formule moléculaire |
C14H19NO7 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO7/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14,16-18H,5-6,15H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
Clé InChI |
AQKVISOBVPVACA-BYNIDDHOSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCN)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Autres numéros CAS |
27972-85-6 |
Description physique |
Solid |
Synonymes |
tyramine glucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



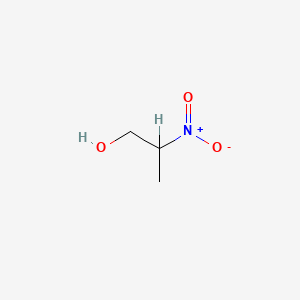
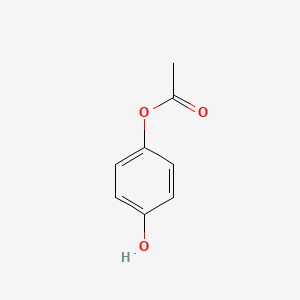

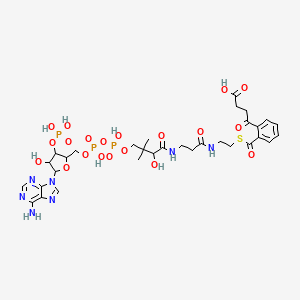
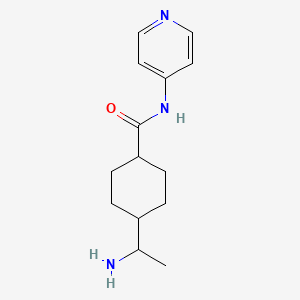
![1H-pyrrolo[3,2-b]pyridine](/img/structure/B1209526.png)
